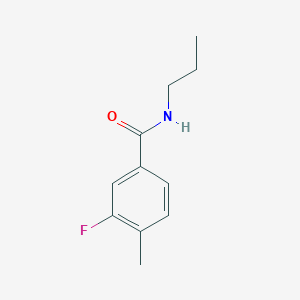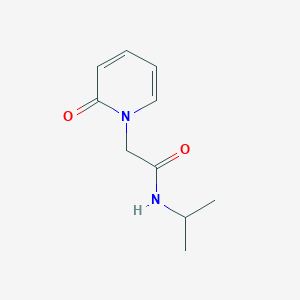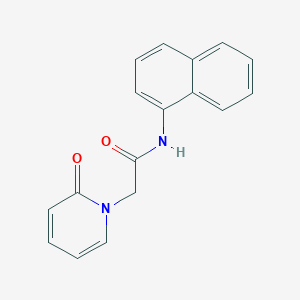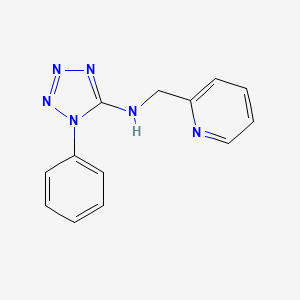![molecular formula C18H22N2O2 B7474062 Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone, also known as CPP, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CPP is a piperazine derivative that has a cyclopropane ring attached to it. This molecule has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to bind to the dopamine D2 receptor and inhibit its activity. This results in a decrease in dopamine release, which may contribute to its therapeutic effects in diseases such as schizophrenia. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to inhibit the activity of the enzyme histone deacetylase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of cognitive function, and modulation of dopamine receptors. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme histone deacetylase.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its small size, which makes it easy to synthesize and study. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone also has a well-defined mechanism of action, which makes it a useful tool for studying dopamine receptors and histone deacetylase. However, Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone. One direction is to further study its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and enzymes. In addition, further studies are needed to determine the safety and efficacy of Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone in humans, which may lead to the development of new drugs based on Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone.
Méthodes De Synthèse
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone can be synthesized using various methods, including the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-phenylcyclopropanecarbonyl chloride with piperazine in the presence of a base, such as pyridine. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been synthesized using a one-pot reaction of cyclopropanecarbonyl chloride, piperazine, and benzaldehyde in the presence of a base, such as sodium hydride.
Applications De Recherche Scientifique
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone has been studied as a potential treatment for schizophrenia due to its ability to modulate dopamine receptors.
Propriétés
IUPAC Name |
cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-16(14-6-7-14)19-10-12-20(13-11-19)17(22)18(8-9-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJNXBOXYUHIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)



![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)


![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)